(5-Bromopyridin-3-yl)(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone
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Overview
Description
(5-Bromopyridin-3-yl)(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone is a complex organic compound that features a combination of bromopyridine, thiophene, thiazole, and piperazine moieties
Mechanism of Action
Target of Action
Similar compounds have been reported to inhibit the enzyme α-glucosidase , which plays a crucial role in treating type II diabetes mellitus .
Mode of Action
If it acts similarly to the related compounds, it may inhibit the α-glucosidase enzyme . This inhibition could potentially slow down the breakdown of carbohydrates into sugars, thus helping to control blood sugar levels.
Biochemical Pathways
If it inhibits α-glucosidase like its related compounds , it would affect the carbohydrate digestion pathway. This could lead to a slower release of glucose into the bloodstream, potentially beneficial for managing type II diabetes mellitus.
Result of Action
If it acts like its related compounds, it could potentially slow down the release of glucose into the bloodstream by inhibiting α-glucosidase , which could help manage blood sugar levels in type II diabetes mellitus.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromopyridin-3-yl)(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the bromination of pyridine to obtain 5-bromopyridine. This intermediate is then subjected to a series of coupling reactions with thiophene, thiazole, and piperazine derivatives under controlled conditions. The final step often involves the formation of the methanone linkage through a condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(5-Bromopyridin-3-yl)(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The thiophene and thiazole rings can be oxidized under specific conditions.
Reduction: The bromine atom on the pyridine ring can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or palladium on carbon.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Oxidized derivatives of thiophene and thiazole.
Reduction: 5-Hydroxypyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (5-Bromopyridin-3-yl)(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its multiple functional groups enable interactions with various biological targets, making it a candidate for developing new therapeutic agents.
Medicine
In medicine, this compound is investigated for its potential to act as an inhibitor of specific enzymes or receptors. This could lead to the development of new treatments for diseases such as cancer or neurological disorders.
Industry
In the industrial sector, this compound is explored for its potential use in the development of advanced materials, such as conductive polymers or organic semiconductors.
Comparison with Similar Compounds
Similar Compounds
- (5-Chloropyridin-3-yl)(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone
- (5-Fluoropyridin-3-yl)(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone
- (5-Iodopyridin-3-yl)(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone
Uniqueness
(5-Bromopyridin-3-yl)(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone is unique due to the presence of the bromine atom, which can significantly influence its reactivity and binding properties. Compared to its chloro, fluoro, and iodo analogs, the bromine atom provides a balance between reactivity and stability, making it a versatile compound for various applications.
Properties
IUPAC Name |
(5-bromopyridin-3-yl)-[4-(4-thiophen-3-yl-1,3-thiazol-2-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN4OS2/c18-14-7-13(8-19-9-14)16(23)21-2-4-22(5-3-21)17-20-15(11-25-17)12-1-6-24-10-12/h1,6-11H,2-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDGFBVUFXHUADD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC(=CS2)C3=CSC=C3)C(=O)C4=CC(=CN=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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